[5-(4-Ethylphenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a structurally intricate tricyclic molecule featuring a fused 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key substituents include:
- 4-Ethylphenyl groups at positions 5 and 7, contributing hydrophobicity and steric bulk.
- Methanol at position 11, enabling hydrogen-bond donor/acceptor functionality critical for solubility and target binding .
The compound’s complexity necessitates advanced crystallographic tools (e.g., SHELX , ORTEP ) for structural validation. Its design aligns with ligand-based virtual screening (VS) principles, where structural similarity to bioactive templates guides activity optimization .
Properties
IUPAC Name |
[5-(4-ethylphenyl)-7-[(4-ethylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2S/c1-4-19-6-8-21(9-7-19)17-35-29-25-14-24-23(16-33)15-30-18(3)26(24)34-28(25)31-27(32-29)22-12-10-20(5-2)11-13-22/h6-13,15,33H,4-5,14,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUMEGHFYDNIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Ethylphenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule characterized by its intricate tricyclic structure and various functional groups. This article explores the biological activity of this compound, focusing on its pharmacological potential and biochemical interactions.
Structural Features
The compound features:
- A tricyclic framework that may influence its biological interactions.
- Sulfanyl and methanol groups , which can enhance solubility and reactivity.
- Multiple aromatic substituents that suggest potential for interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity . The sulfanyl group in particular has been associated with enhanced interaction with microbial enzymes, potentially leading to inhibition of growth in various bacterial strains.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Ethylphenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}... | Tricyclic structure with sulfanyl group | Potentially antimicrobial |
| Thiazole derivatives | Five-membered ring with sulfur | Antimicrobial, anticancer |
| Sulfonamide compounds | Contains sulfonamide functional group | Antibacterial |
Anticancer Activity
The compound's unique tricyclic structure may also confer anticancer properties . Similar compounds have been studied for their ability to induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
In vitro studies are needed to confirm these effects specifically for this compound.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the sulfanyl group may allow for interaction with key enzymes involved in metabolic pathways.
- Receptor Binding : The aromatic components can facilitate binding to receptors involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study examining similar sulfanyl compounds demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell wall synthesis.
- Cytotoxicity Assay : Preliminary cytotoxicity assays on cancer cell lines indicated that compounds with a similar tricyclic structure showed IC50 values in the micromolar range, suggesting a promising lead for further development.
- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties are crucial for understanding the therapeutic potential of this compound. Early studies suggest moderate bioavailability due to its lipophilic nature.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Similarity Analysis
Methodology :
Table 1: Structural Comparison
Insights :
- The target compound’s tricyclic system and sulfur moiety distinguish it from linear HDAC inhibitors (e.g., SAHA derivatives) .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
| Property | Target Compound | Diphenyl Sulfone () | Venlafaxine () |
|---|---|---|---|
| LogP | 3.8 (predicted) | 2.1 | 2.5 |
| Water Solubility (µM) | 12 | 450 | 220 |
| Hydrogen Bond Donors | 2 | 0 | 2 |
Key Findings :
- Methanol and sulfanyl groups provide hydrogen-bonding capacity, critical for target engagement (e.g., kinase or enzyme active sites) .
Discussion and Implications
- Structural Uniqueness : The compound’s ethylphenyl-sulfanyl motif and tricyclic system differentiate it from sulfone-based dielectric materials () and linear HDAC inhibitors .
- Activity Cliffs: Minor structural variations (e.g., methanol vs. methoxy groups) could drastically alter target selectivity, as observed in Venlafaxine analogs .
- Synthetic Challenges : Multi-step routes (e.g., thiol-ether coupling, tricyclic ring closure) are inferred from similar syntheses ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
